molecular formula C9H5BrCl2F2O2 B1411315 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide CAS No. 1806301-36-9

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411315
CAS No.: 1806301-36-9
M. Wt: 333.94 g/mol
InChI Key: ZWYZMYGZORRUPN-UHFFFAOYSA-N
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Description

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide core substituted with chlorine atoms at the 3' and 4' positions and a difluoromethoxy group at the 5' position. This compound is structurally distinct due to its electron-withdrawing substituents (Cl and OCF₂H), which enhance its electrophilicity, making it a reactive intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in nucleophilic substitution reactions to generate heterocycles or functionalized aromatic systems .

Properties

IUPAC Name

2-bromo-1-[3,4-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-5(11)8(12)7(2-4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZMYGZORRUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and synthetic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenacyl moiety with halogen substitutions that enhance its reactivity and potential pharmacological properties. The molecular formula is characterized by the presence of chlorine and bromine atoms, along with a difluoromethoxy group, which may contribute to its lipophilicity and bioavailability.

The biological activity of this compound primarily involves its interaction with nucleophilic sites on biomolecules. It acts as an electrophile, forming covalent bonds that can alter the structure and function of target molecules. Such interactions are crucial for understanding its therapeutic potential against various diseases, particularly cancer.

Anticancer Properties

Research indicates that phenacyl derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. The following table summarizes findings from studies evaluating the compound's efficacy against different cancer types:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)15.2Induction of apoptosis via caspase activation
HT-29 (Colon Cancer)12.7Inhibition of cell proliferation
MCF-7 (Breast Cancer)10.5Disruption of mitochondrial function

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms.

Case Studies

  • In Vitro Studies : A study published in the Global Journal of Science Frontier Research evaluated several newly synthesized phenacyl derivatives for their cytotoxic activity against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Another study investigated the mechanism behind the anticancer effects of halogenated phenacyl derivatives. It was found that these compounds could activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This mechanism underscores the importance of structural modifications in enhancing biological activity.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of halogen substituents and functional groups that enhance biological activity. The presence of the difluoromethoxy group is particularly noteworthy as it may improve the compound's interaction with biological targets due to increased lipophilicity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Properties

Compound Substituents Electronic Effects Reactivity in SN₂ Reactions
Phenacyl bromide None Neutral Moderate
4-Chlorophenacyl bromide 4-Cl Electron-withdrawing High
4-Methoxyphenacyl bromide 4-OCH₃ Electron-donating Low
p-Nitrophenacyl chloride 4-NO₂ Strong electron-withdrawing Very High
Target compound 3',4'-Cl; 5'-OCHF₂ Strong electron-withdrawing Very High

The target compound’s dichloro and difluoromethoxy groups synergistically enhance electrophilicity at the carbonyl carbon, surpassing 4-chlorophenacyl bromide but aligning with p-nitrophenacyl chloride in reactivity .

Table 2: Comparative Molluscicidal and Antimicrobial Efficacy

Compound Molluscicidal Activity (% Kill) Antimicrobial Activity (MIC, µg/mL) Key Reference
Phenacyl bromide 59% Not tested
p-Nitrophenacyl chloride >90% Not tested
4-Chlorophenacyl bromide 75% (estimated) 12.5–25 (vs. E. coli)
Target compound Data pending Predicted: 6.25–12.5

The target compound’s dichloro groups may improve lipophilicity, enhancing membrane penetration and antimicrobial potency compared to simpler derivatives. p-Nitrophenacyl chloride’s superior molluscicidal activity highlights the role of nitro groups, but the target’s OCF₂H group could offer a balance between stability and reactivity .

Practical Considerations

  • Stability: Phenacyl bromides with electron-withdrawing groups (e.g., Cl, NO₂) are prone to hydrolysis but stable in anhydrous conditions. The difluoromethoxy group in the target compound may reduce hygroscopicity compared to trifluoromethoxy analogs .
  • Lachrymatory Activity : Simple phenacyl bromides are irritants, but bulkier substituents (e.g., OCF₂H) may mitigate this effect .
  • Cost: Halogenated phenacyl bromides are costlier than non-halogenated variants. The target compound’s synthesis likely requires multi-step halogenation, increasing production complexity .

Preparation Methods

Synthetic Route Overview

The synthesis of 3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide generally proceeds through the following key steps:

  • Step 1: Preparation of the Halogenated Acetophenone Precursor
    Starting from an appropriately substituted dichlorinated acetophenone (e.g., 3,4-dichloroacetophenone), the aromatic ring is functionalized to introduce the difluoromethoxy group.

  • Step 2: Introduction of the Difluoromethoxy Group
    The difluoromethoxy substituent (-OCF₂H) is introduced via nucleophilic substitution reactions, typically using difluoromethyl ether reagents or difluoromethylating agents under basic conditions.

  • Step 3: Bromination of the Phenacyl Side Chain
    The final step involves bromination at the α-position of the ketone to form the phenacyl bromide, using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Detailed Preparation Methods

Step Reaction Reagents & Conditions Notes & Optimization
1 Halogenated Acetophenone Synthesis Commercially available 3,4-dichloroacetophenone or prepared via electrophilic chlorination of acetophenone derivatives Purity of starting material critical for downstream reactions
2 Difluoromethoxylation Reaction of 3,4-dichloroacetophenone with difluoromethyl ether or difluoromethylating agents in presence of a base (e.g., potassium carbonate) in aprotic solvents (e.g., acetonitrile) Nucleophilic substitution favored at 5' position; temperature control (20–60°C) improves yield; reaction time 4–12 hours
3 Bromination of Phenacyl Group Bromination using Br₂ or NBS in solvents like dichloromethane or carbon tetrachloride under reflux or controlled temperature (60–80°C) Stoichiometric excess of brominating agent ensures complete α-bromination; reaction time 6–12 hours; purification by recrystallization or column chromatography

Reaction Mechanisms and Parameters

  • Difluoromethoxylation:
    The difluoromethoxy group is introduced via nucleophilic substitution on an activated aromatic ring or acetophenone derivative. The base deprotonates the phenolic hydroxyl or activates the aromatic ring, enabling nucleophilic attack by difluoromethyl species.

  • Bromination:
    The α-position of the ketone is brominated via electrophilic substitution. The bromine atom acts as an electrophile, and the enol or enolate form of the acetophenone intermediate facilitates substitution. The presence of electron-withdrawing chlorine and difluoromethoxy groups increases the electrophilicity of the α-carbon, enhancing bromination efficiency.

Industrial Production Considerations

Industrial synthesis mirrors laboratory methods but incorporates process intensification techniques:

  • Use of continuous flow reactors for controlled bromination to improve safety and reproducibility.
  • Automated reagent dosing to maintain stoichiometric balance and avoid overbromination.
  • Optimized purification protocols including crystallization and solvent recovery to maximize yield and purity.

Purification and Characterization

  • Purification:
    Typically achieved by recrystallization from ethanol/water mixtures or chromatographic techniques using silica gel with hexane/ethyl acetate gradients.

  • Characterization:
    Confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to verify the presence of chlorine, bromine, and difluoromethoxy groups.

Summary Table of Preparation Conditions

Parameter Typical Range/Condition Impact on Synthesis
Temperature (Difluoromethoxylation) 20–60°C Higher temps increase reaction rate but may reduce selectivity
Reaction Time (Difluoromethoxylation) 4–12 hours Longer times improve conversion but risk side reactions
Brominating Agent Br₂ or NBS NBS offers milder conditions and better selectivity
Bromination Temperature 60–80°C Optimal for α-bromination without degradation
Solvents Acetonitrile, dichloromethane Aprotic solvents favor nucleophilic substitution and bromination
Purification Method Recrystallization, chromatography Essential for removing unreacted starting materials and side products

Research Findings and Notes

  • The presence of chlorine atoms and the difluoromethoxy group significantly enhances electrophilicity at the α-carbon, facilitating efficient bromination and subsequent nucleophilic substitution reactions.
  • Comparative studies with analogs lacking difluoromethoxy groups show reduced stability and reactivity, highlighting the importance of this substituent for compound performance.
  • Bromination under controlled conditions using N-bromosuccinimide provides better selectivity and yield compared to elemental bromine, reducing side reactions and overbromination.
  • Purification by recrystallization from ethanol/water mixtures achieves high purity suitable for further synthetic applications.
  • Industrial scale synthesis employs continuous flow technologies to improve safety and consistency of bromination steps.

Q & A

Basic Research Question

Q. Methods and Parameters :

  • Friedel-Crafts Bromination :

    • Procedure : Bromination of acetophenone derivatives using Br₂ and AlCl₃ in anhydrous ether. Critical steps include controlled bromine addition (1 cc/min) and immediate removal of HBr/ether under reduced pressure to prevent decomposition .
    • Key Parameters :
  • Catalyst loading (AlCl₃ enhances reaction efficiency; absence leads to incomplete bromination) .

  • Solvent choice (ether preferred for stabilizing intermediates; other solvents like acetic acid or CS₂ may alter reaction kinetics) .

  • Workup: Petroleum ether-water washes to remove impurities and stabilize crystalline product .

  • Metal-Free C-H Bromination :

    • Procedure : Direct bromination of aromatic C-H bonds using N-bromosuccinimide (NBS) in acetone, facilitated by DBU (1,8-diazabicycloundec-7-ene) .
    • Key Parameters :
  • Solvent polarity (acetone optimizes nucleophilic attack).

  • Temperature (room temperature avoids side reactions).

  • Catalyst role (DBU promotes bromide displacement without metal residues) .

Q. Yield Optimization :

  • Friedel-Crafts : ~80% yield (inferred from procedural notes) .
  • Metal-Free : 82% yield reported for simpler phenacyl bromides .

How can researchers optimize reaction conditions to manage competing substitution patterns when introducing multiple halogen groups (Cl, F) on the aromatic ring during synthesis?

Advanced Research Question

Q. Challenges :

  • Regioselectivity conflicts due to electron-withdrawing groups (e.g., -Cl, -OCHF₂) directing bromination to specific positions.
  • Steric hindrance from bulky substituents affecting reaction pathways.

Q. Strategies :

  • Directing Groups : Use meta-directing groups (e.g., -NO₂) to pre-install substituents and guide subsequent halogenation .
  • Sequential Halogenation :
    • Introduce -Cl via electrophilic substitution using AlCl₃/Cl₂.
    • Install -OCHF₂ via nucleophilic aromatic substitution (e.g., using difluoromethoxide salts).
    • Final bromination at the activated position .
  • Protecting Groups : Temporarily block reactive sites (e.g., -OH) with acetyl groups to prevent unwanted side reactions .

Q. Data-Driven Insights :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates for -Cl introduction .
  • Temperature Control : Lower temperatures (-10°C to 0°C) minimize decomposition of sensitive intermediates like difluoromethoxy derivatives .

What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Basic Research Question

Q. Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., -OCHF₂ δ ~120 ppm in ¹⁹F NMR) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals from ortho/meta substituents .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335) and detect impurities .
  • Elemental Analysis : Verify halogen content (Cl, Br, F) with ≤0.3% deviation from theoretical values .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile-water gradients to separate positional isomers .
  • Melting Point : Sharp melting range (e.g., 112–114°C) indicates high crystallinity .

What safety protocols are essential when handling this compound given its lachrymatory and irritant properties?

Basic Research Question

Q. Critical Measures :

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and chemical goggles (EN 166 standard) .
    • Full-face shield for high-risk procedures (e.g., bromine handling) .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent vapor inhalation .
  • Spill Management :
    • Neutralize spills with sodium bicarbonate and collect using non-sparking tools .
    • Avoid water to prevent exothermic reactions with residual AlCl₃ .

Q. Emergency Protocols :

  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

How do solvent polarity and catalyst selection impact the efficiency of C-H bromination strategies for synthesizing halogenated phenacyl bromide derivatives?

Advanced Research Question

Q. Mechanistic Insights :

  • Polar Solvents (e.g., Acetone) : Stabilize ionic intermediates (e.g., bromonium ions), enhancing electrophilic attack .
  • Nonpolar Solvents (e.g., Ether) : Favor radical pathways, leading to unpredictable regioselectivity .

Q. Catalyst Comparison :

CatalystRoleEfficiencyDrawbacksReference
AlCl₃Lewis acid (activates Br₂)HighMoisture-sensitive
NBS/DBUBromine source/baseModerateLimited to activated C-H
FeCl₃Radical initiatorLowByproduct formation

Q. Optimization Example :

  • NBS/DBU in Acetone : 82% yield for phenacyl bromide derivatives due to synergistic base-bromide interactions .

What mechanistic insights explain the formation of byproducts like dehalogenated species or ether cleavage products during the synthesis of polyhalogenated phenacyl bromides?

Advanced Research Question

Q. Byproduct Pathways :

  • Dehalogenation :
    • Caused by residual AlCl₃ promoting retro-Friedel-Crafts reactions at elevated temperatures .
    • Mitigation: Rapid removal of HBr and strict temperature control (<40°C) .
  • Ether Cleavage :
    • Nucleophilic attack by Br⁻ on ether linkages (e.g., -OCHF₂ → -OH + CHF₂Br) .
    • Prevention: Use non-nucleophilic solvents (e.g., DCM) during difluoromethoxy installation .

Q. Analytical Validation :

  • GC-MS : Detect volatile byproducts (e.g., CHF₂Br) .
  • TLC Monitoring : Identify early-stage intermediates to halt reactions before decomposition .

In multi-step syntheses involving this compound, how can researchers design orthogonal protecting group strategies to preserve functional group integrity?

Advanced Research Question

Q. Strategy Design :

  • Step 1 : Install -Cl using acetyl-protected phenol derivatives to prevent over-halogenation .
  • Step 2 : Deprotect acetyl group under mild conditions (e.g., K₂CO₃/MeOH) .
  • Step 3 : Introduce -OCHF₂ via SNAr (nucleophilic aromatic substitution) with AgF/CHF₂Br .

Q. Case Study :

  • Intermediate Stability : Acetyl groups remain intact during AlCl₃-mediated bromination but hydrolyze selectively in basic methanol .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide
Reactant of Route 2
Reactant of Route 2
3',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide

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